molecular formula C15H21N3O4S B13824460 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide CAS No. 62190-13-0

2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide

Cat. No.: B13824460
CAS No.: 62190-13-0
M. Wt: 339.4 g/mol
InChI Key: RAWMIERDKUXAKC-UHFFFAOYSA-N
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Description

2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide (CAS: 62190-15-2) is a benzamide derivative with the molecular formula C₁₅H₂₁N₃O₄S and a molecular weight of 339.41 g/mol . Its structure features a sulfamoyl group at the 5-position, a methoxy group at the 2-position, and a 3-quinuclidinyl substituent linked via an amide bond.

Properties

CAS No.

62190-13-0

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-2-methoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C15H21N3O4S/c1-22-14-3-2-11(23(16,20)21)8-12(14)15(19)17-13-9-18-6-4-10(13)5-7-18/h2-3,8,10,13H,4-7,9H2,1H3,(H,17,19)(H2,16,20,21)

InChI Key

RAWMIERDKUXAKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC2CN3CCC2CC3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

  • Preparation or procurement of the appropriately substituted benzoyl chloride or benzamide precursor bearing the 2-methoxy and 5-sulfamoyl substituents.
  • Coupling of this benzoyl chloride or activated acid derivative with 3-quinuclidinamine to form the benzamide linkage.

Stepwise Preparation Outline

Step Description Reagents/Conditions Notes
1 Synthesis of 2-Methoxy-5-sulfamoylbenzoic acid or corresponding acid chloride Starting from 2-methoxy-5-aminobenzoic acid, sulfonation or sulfamoylation to introduce sulfamoyl group; conversion to acid chloride using oxalyl chloride or thionyl chloride Acid chloride formation facilitates amide bond formation
2 Preparation of 3-quinuclidinamine Commercially available or synthesized via reduction of quinuclidinone derivatives Primary amine functionality essential for coupling
3 Amide coupling reaction React acid chloride with 3-quinuclidinamine under controlled temperature (0–25°C) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) with base (e.g., triethylamine) Forms the benzamide bond linking benzoyl and quinuclidine moieties
4 Purification Recrystallization or chromatographic purification Ensures removal of unreacted starting materials and byproducts

Catalysts and Conditions

  • The amide bond formation typically proceeds smoothly under mild conditions without the need for metal catalysts.
  • Use of acid chlorides is preferred for higher coupling efficiency.
  • Bases such as triethylamine or pyridine are used to neutralize HCl formed during amide bond formation.
  • Reaction temperature is maintained low to moderate to avoid decomposition.

Alternative Synthetic Approaches

  • Direct coupling of 2-methoxy-5-sulfamoylbenzoic acid with 3-quinuclidinamine using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) in the presence of catalysts like HOBt (1-Hydroxybenzotriazole) can be employed to avoid acid chloride intermediates.
  • Sulfamoylation can be performed either before or after amide bond formation depending on the stability of intermediates.

Detailed Research Findings

Crystal Structure Insights

Studies on related benzamide derivatives indicate that the methoxy substituent at the meta position tends to be coplanar with the benzene ring, while para substituents are often perpendicular, affecting hydrogen bonding and molecular packing. The amide carbonyl oxygen and amide NH group typically participate in intermolecular hydrogen bonding, forming chain-like structures in the solid state. These structural features influence solubility and bioavailability.

Reaction Yields and Purity

  • Reported yields for benzamide coupling reactions with quinuclidinyl amines generally range from 60% to 85%, depending on reaction scale and purification methods.
  • Purity is confirmed by NMR, IR spectroscopy, and mass spectrometry, with characteristic amide and sulfamoyl signals.

Biological Activity Correlation

  • The sulfamoyl group is critical for antibacterial activity by mimicking substrates of bacterial enzymes.
  • The quinuclidine moiety contributes to binding affinity in neuropharmacological targets.
  • Proper synthetic control ensures retention of these functional groups in their active form.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Remarks
Starting material 2-Methoxy-5-sulfamoylbenzoic acid or acid chloride Commercially available or synthesized
Amine coupling partner 3-Quinuclidinamine Primary amine
Solvent Dichloromethane, THF, or DMF Anhydrous conditions preferred
Base Triethylamine or pyridine Neutralizes HCl
Temperature 0–25°C Controls reaction rate and side reactions
Reaction time 2–24 hours Monitored by TLC or HPLC
Purification Recrystallization or chromatography Ensures high purity

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinuclidinyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinuclidinyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide as an anticancer agent. It has been investigated for its ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. In vitro evaluations demonstrated significant antiproliferative effects against various human cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and U-87 MG (glioblastoma) .

Case Study Example :

  • In a study involving xenograft models of U-87 MG, the compound exhibited notable tumor growth inhibition, suggesting its potential as a therapeutic agent in oncology .

Neurological Applications

The compound has also been explored for its neuropharmacological properties. Its structural similarity to known anticholinergic agents positions it as a candidate for treating disorders characterized by cholinergic dysfunctions. Research indicates that it may enhance acetylcholine esterase inhibition in the central nervous system, which could be beneficial in conditions such as Alzheimer’s disease .

Synthetic Pathways

The synthesis of this compound typically involves several steps, including the formation of the benzamide core followed by sulfamoylation and quinuclidine substitution. The following table summarizes common synthetic routes:

StepReaction TypeReagentsConditions
1Nucleophilic substitutionQuinuclidineBase, solvent
2SulfamoylationSulfonamide derivativeAcidic conditions
3MethoxylationMethylating agentBasic conditions

The biological activities of this compound have been documented across various studies:

Activity TypeModel/System UsedObserved Effect
AntiproliferativeHuman cancer cell linesSignificant growth inhibition
NeuroprotectiveIn vitro neuronal modelsEnhanced acetylcholine activity
AnticholinergicAnimal modelsReduced cholinergic symptoms

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The quinuclidinyl moiety is known to interact with acetylcholine receptors, modulating their activity. The sulfamoyl group may enhance the compound’s binding affinity and specificity, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, influencing pharmacological profiles, pharmacokinetics, and therapeutic applications. Below is a detailed analysis:

2-Methoxy-N-(4-methylphenyl)benzamide (2-MMB)

  • Molecular Formula: C₁₄H₁₃NO₂.
  • Key Differences : Replaces the quinuclidinyl group with a 4-methylphenyl moiety.
  • Activity: Suppresses long QT syndrome in zebrafish models by shortening ventricular action potentials, likely via modulation of cardiac ion channels (e.g., hERG) .
  • Significance : Highlights the impact of aromatic substituents on cardiac activity vs. CNS targeting in the quinuclidinyl analog.

2-Methoxy-N-(3-piperidin-1-ylpropyl)-5-sulfamoylbenzamide

  • Molecular Formula : C₁₆H₂₅N₃O₄S.
  • Key Differences : Incorporates a piperidine ring linked via a propyl chain.
  • Implications : The flexible propyl spacer and six-membered piperidine may enhance solubility but reduce target specificity compared to the rigid quinuclidinyl group .

Prosulpride

  • Molecular Formula : C₁₆H₂₄N₃O₄S.
  • Key Differences : Features a pyrrolidinylmethyl group (five-membered ring) with a propyl chain.
  • Activity : A dopamine D₂/D₃ receptor antagonist, structurally analogous to sulpiride, used in gastrointestinal and psychiatric disorders .
  • Contrast : The pyrrolidine ring’s smaller size and propyl chain may improve blood-brain barrier penetration relative to the quinuclidinyl group.

3-Quinuclidinyl Benzilate (BZ)

  • Molecular Formula: C₂₁H₂₃NO₃.
  • Key Differences: A non-benzamide compound with a quinuclidinyl ester linkage.
  • Activity : A potent anticholinergic chemical warfare agent causing delirium .
  • Structural Insight : Demonstrates the quinuclidinyl group’s versatility in diverse pharmacological roles, depending on the core scaffold.

Structural and Pharmacokinetic Analysis

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Activity/Use
2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide C₁₅H₂₁N₃O₄S 3-Quinuclidinyl 339.41 Preclinical (patented)
2-MMB C₁₄H₁₃NO₂ 4-Methylphenyl 227.26 Cardiac ion channel modulation
Prosulpride C₁₆H₂₄N₃O₄S Pyrrolidinylmethyl 327.40 Dopamine antagonism
3-Quinuclidinyl Benzilate (BZ) C₂₁H₂₃NO₃ Benzilate ester 337.42 Anticholinergic agent

Key Observations :

Sulfamoyl Group :

  • Present in all benzamide analogs, it likely contributes to hydrogen bonding with biological targets, such as enzymes or ion channels.

Pharmacokinetics: Quinuclidinyl’s bicyclic structure may reduce metabolic degradation compared to monocyclic analogs, prolonging half-life .

Biological Activity

2-Methoxy-N-(3-quinuclidinyl)-5-sulfamoylbenzamide, a compound with notable pharmacological properties, has garnered attention for its biological activity, particularly in the context of hormonal regulation and potential therapeutic applications. This article reviews the compound's biological effects, mechanisms of action, and implications for future research and clinical applications.

Chemical Structure and Properties

The molecular structure of this compound features a methoxy group, a quinuclidinyl moiety, and a sulfamoyl group. These functional groups contribute to its biological activity, particularly in enzyme inhibition.

Property Value
Molecular Formula C13_{13}H16_{16}N2_{2}O3_{3}S
Molecular Weight 284.35 g/mol
Solubility Soluble in DMSO and methanol
Melting Point Not specified

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of key enzymes involved in steroidogenesis, specifically:

  • Aldosterone Synthase : This enzyme is critical in the production of aldosterone, a hormone that regulates sodium and potassium levels. Inhibition may help manage conditions like hyperaldosteronism.
  • Aromatase : This enzyme converts androgens into estrogens. Its inhibition suggests potential applications in treating estrogen-dependent cancers.

Anti-inflammatory Properties

The presence of the sulfamoyl group is believed to confer anti-inflammatory properties to the compound. This could be particularly beneficial in conditions characterized by excessive inflammation.

The compound's mechanism involves interaction with cytochrome P450 enzymes, which are pivotal in drug metabolism. This interaction may alter the pharmacokinetics of co-administered drugs, necessitating further investigation into its safety profile and drug interactions.

Study on Cancer Cell Lines

A study evaluated the antiproliferative effects of this compound against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The results indicated significant inhibition of cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent.

Clinical Implications

In preclinical models, the compound demonstrated efficacy in reducing tumor growth by inhibiting pathways such as PI3K/AKT/mTOR. This supports its potential utility in cancer therapy.

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